molecular formula C7H9NO3 B3368067 (2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid CAS No. 204193-53-3

(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid

Cat. No.: B3368067
CAS No.: 204193-53-3
M. Wt: 155.15 g/mol
InChI Key: RJEIXJLDJPPFTI-JGDUWUCISA-N
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Description

(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid is an organic compound characterized by its unique structure, which includes both amino and keto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid typically involves the use of nucleophilic addition reactions. One common method includes the addition of bis(trimethylsilyl)ketene acetals to aryl ynones, which are activated by boron trifluoride diethyl etherate. This reaction is stereoselective and results in the formation of the desired dienoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organic synthesis and large-scale chemical production can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid exerts its effects involves interactions with various molecular targets. The amino and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid is unique due to its specific combination of functional groups and geometric configuration, which confer distinct chemical and biological properties not found in its analogs.

Properties

IUPAC Name

(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5(4-9)2-3-6(8)7(10)11/h2-4H,8H2,1H3,(H,10,11)/b5-2-,6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEIXJLDJPPFTI-JGDUWUCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=C(C(=O)O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C=C(\C(=O)O)/N)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649460
Record name (2E,4Z)-2-Amino-5-methyl-6-oxohexa-2,4-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204193-53-3
Record name (2E,4Z)-2-Amino-5-methyl-6-oxohexa-2,4-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid
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(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid
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(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid
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(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid
Reactant of Route 5
(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid
Reactant of Route 6
(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid

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